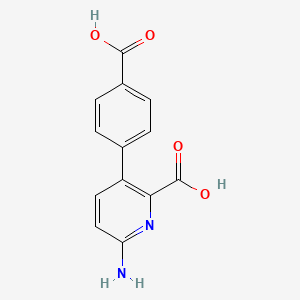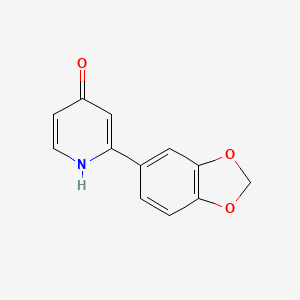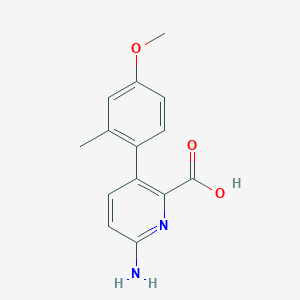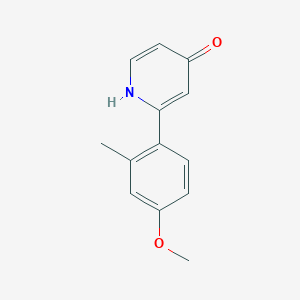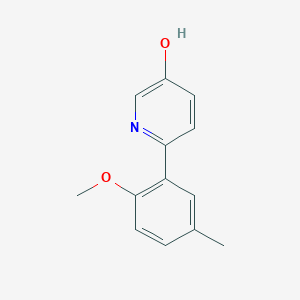
5-Hydroxy-2-(2-methoxy-5-methylphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2-(2-methoxy-5-methylphenyl)pyridine, or 5-H-2-MMPP, is a heterocyclic aromatic compound that has been widely studied for its potential applications in a variety of scientific research fields. This compound has been found to have a variety of biochemical and physiological effects, and has been used in many laboratory experiments.
科学研究应用
5-H-2-MMPP has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a ligand for metal complexes, and as a substrate for enzyme-catalyzed reactions. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and antiviral agents.
作用机制
The exact mechanism of action of 5-H-2-MMPP is not yet fully understood. However, it is believed to act by binding to specific receptors in the body, which in turn activates a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for the physiological effects of 5-H-2-MMPP.
Biochemical and Physiological Effects
5-H-2-MMPP has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as inhibit the growth of certain cancer cells. It has also been found to have anti-inflammatory, anti-oxidant, and anti-diabetic properties. In vivo studies have shown that 5-H-2-MMPP can reduce inflammation, improve glucose metabolism, and reduce cholesterol levels.
实验室实验的优点和局限性
The use of 5-H-2-MMPP in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and can be synthesized using a variety of methods. It is also relatively stable, and can be stored for long periods of time without degradation. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) before use.
未来方向
The potential applications of 5-H-2-MMPP are vast and varied. In the future, it could be used in the development of new pharmaceuticals and other medical treatments. It could also be used in the development of new materials, such as catalysts and sensors. Additionally, it could be used in the synthesis of new organic compounds, such as dyes and fragrances. Finally, it could be used in the development of new agricultural products, such as fertilizers and pesticides.
合成方法
5-H-2-MMPP can be synthesized by a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Stork enamine reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic product. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Stork enamine reaction is a variant of the Wittig reaction, in which an enamine is used instead of a phosphonium salt. All of these methods have been used successfully to synthesize 5-H-2-MMPP.
属性
IUPAC Name |
6-(2-methoxy-5-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-6-13(16-2)11(7-9)12-5-4-10(15)8-14-12/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPFEACWAMMGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692548 |
Source


|
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255638-05-1 |
Source


|
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







